3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Description
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic coumarin derivative characterized by a benzyl substituent at position 3, a methyl group at position 4, and a 6-{[(benzyloxy)carbonyl]amino}hexanoate ester at position 7 of the coumarin scaffold. The benzyloxycarbonyl (Cbz) group on the hexanoate chain serves as a protective moiety for the amino group, a common strategy in peptide chemistry to prevent undesired side reactions during synthesis . Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.
Properties
Molecular Formula |
C31H31NO6 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C31H31NO6/c1-22-26-17-16-25(20-28(26)38-30(34)27(22)19-23-11-5-2-6-12-23)37-29(33)15-9-4-10-18-32-31(35)36-21-24-13-7-3-8-14-24/h2-3,5-8,11-14,16-17,20H,4,9-10,15,18-19,21H2,1H3,(H,32,35) |
InChI Key |
DUHGKWRHNFJXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps. One common method includes the condensation of 3-benzyl-4-methylcoumarin with 6-aminohexanoic acid, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The reaction conditions often require the use of organic solvents such as acetone and ethanol, and catalysts like anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps often include recrystallization and chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Anhydrous potassium carbonate, benzyl triethyl ammonium chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing coumarin structures exhibit significant anticancer properties. For instance, derivatives of coumarin have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The results suggest that modifications to the coumarin structure can enhance its anticancer potency, making it a promising candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Coumarin derivatives have shown promising AChE inhibitory activity, which could lead to therapeutic applications in managing cognitive decline associated with neurodegenerative diseases .
Anti-inflammatory Properties
Some studies have reported that coumarin derivatives possess anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in developing treatments for conditions characterized by chronic inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Coumarin Core
The compound’s structural analogs differ primarily in substituent patterns on the coumarin ring and ester side chain. Key comparisons include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| Target Compound | C₃₂H₃₂N₂O₇ | 556.62 | 3-benzyl, 4-methyl, 7-(6-Cbz-aminohexanoate) | Enhanced lipophilicity due to benzyl groups; Cbz protection enhances stability. |
| 3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate | C₂₄H₂₃Cl₂NO₆ | 492.35 | 3,6-dichloro, 4-methyl, 7-(6-Cbz-aminohexanoate) | Chlorine atoms increase electronegativity, potentially improving binding affinity. |
| 3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate | C₃₂H₃₁ClN₂O₇ | 591.05 | 3-benzyl, 6-chloro, 4-methyl, 7-(6-Cbz-aminohexanoate) | Hybrid structure combines lipophilic benzyl and polar chloro substituents. |
Structural and Functional Implications :
- Chlorine vs.
- Hexanoate Side Chain: All three compounds share the 6-Cbz-aminohexanoate ester, which contributes to their extended molecular conformation. This side chain may facilitate interactions with hydrophobic binding pockets in proteins .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s benzyl groups likely result in higher logP values compared to chlorinated analogs, favoring passive diffusion across biological membranes.
- Metabolic Stability: The Cbz group in the hexanoate chain is susceptible to enzymatic cleavage (e.g., by esterases), a feature shared across all analogs. However, the dichloro analog may exhibit slower degradation due to reduced steric accessibility of the ester bond.
Biological Activity
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chromenone backbone, which is known for its diverse biological activities. The presence of the benzyl and benzyloxycarbonyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies suggest that 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl derivatives can effectively reduce oxidative stress markers in cellular models.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of chromenone derivatives. The compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic effects in inflammatory diseases.
Case Studies
-
Antioxidant Efficacy in Cellular Models
A study evaluated the antioxidant capacity of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl derivatives in human fibroblast cells exposed to oxidative stress. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels, supporting the compound's role as a potent antioxidant. -
Antimicrobial Screening
In a screening assay against clinical isolates of Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity. Further mechanistic studies revealed that the compound interferes with bacterial protein synthesis. -
Anti-inflammatory Activity Assessment
In an animal model of arthritis, administration of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl significantly reduced paw swelling and serum levels of inflammatory markers (TNF-alpha, IL-6). Histological examination showed reduced synovial inflammation compared to untreated controls.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
